Cas no 58861-48-6 (2-(4-Fluorophenyl)thiophene)
2-(4-Fluorophenyl)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Fluorophenyl)thiophene
- 2-(4-Fluorophenyl)-thiophene
- 2-(4-Fluoro-phenyl)-thiophene
- Thiophene, 2-(4-fluorophenyl)-
- 4-fluorophenylthiphene
- Canagliflozin Intermediate I
- THI100
- PURJRGMZIKXDMW-UHFFFAOYSA-N
- BCP22383
- STL557057
- BBL103247
- VT20066
- RP23965
- TRA0016606
- PB10393
- LS11696
- SY042584
- BC665967
- TL
- NS00008321
- DS-15181
- A832044
- 58861-48-6
- 72TG563TMB
- P10422
- MFCD06802535
- GEO-03158
- EN300-378299
- AMY8652
- AC-29154
- F0724
- FT-0657107
- J-505998
- AKOS004118865
- EC 611-756-1
- CS-M2131
- BB 0223633
- DTXSID60619591
- SCHEMBL154088
- C10H7FS
- UNII-72TG563TMB
- Canagliflozin INT2
- DB-013907
- DTXCID10570345
-
- MDL: MFCD06802535
- Inchi: 1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H
- InChI Key: PURJRGMZIKXDMW-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=CC(=CC=1)F
Computed Properties
- Exact Mass: 178.02500
- Monoisotopic Mass: 178.025
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 28.2
Experimental Properties
- Density: 1.201
- Melting Point: 51.0 to 55.0 deg-C
- Boiling Point: 252.3℃ at 760 mmHg
- Flash Point: 106.397°C
- Refractive Index: 1.578
- PSA: 28.24000
- LogP: 3.55420
2-(4-Fluorophenyl)thiophene Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
2-(4-Fluorophenyl)thiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(4-Fluorophenyl)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 034222-1g |
2-(4-Fluoro-phenyl)-thiophene |
58861-48-6 | 95% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 034222-5g |
2-(4-Fluoro-phenyl)-thiophene |
58861-48-6 | 95% | 5g |
£18.00 | 2022-02-28 | |
| Fluorochem | 034222-10g |
2-(4-Fluoro-phenyl)-thiophene |
58861-48-6 | 95% | 10g |
£28.00 | 2022-02-28 | |
| Fluorochem | 034222-25g |
2-(4-Fluoro-phenyl)-thiophene |
58861-48-6 | 95% | 25g |
£44.00 | 2022-02-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0724-5G |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | >95.0%(GC) | 5g |
¥965.00 | 2024-04-16 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1683549351- 5g |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | 99%(HPLC) | 5g |
¥ 129.4 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1683549343- 25g |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | 99%(HPLC) | 25g |
¥ 341.2 | 2021-05-18 | |
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1683549335- 100g |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | 99%(HPLC) | 100g |
¥ 800.0 | 2021-05-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140074-100g |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | >95.0%(GC) | 100g |
¥262.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F140074-1g |
2-(4-Fluorophenyl)thiophene |
58861-48-6 | >95.0%(GC) | 1g |
¥30.90 | 2023-09-02 |
2-(4-Fluorophenyl)thiophene Suppliers
2-(4-Fluorophenyl)thiophene Related Literature
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Rajendhiran Saritha,Sesuraj Babiola Annes,Subramanian Saravanan,Subburethinam Ramesh Org. Biomol. Chem. 2020 18 2510
Additional information on 2-(4-Fluorophenyl)thiophene
Professional Introduction to Compound with CAS No. 58861-48-6 and Product Name: 2-(4-Fluorophenyl)thiophene
2-(4-Fluorophenyl)thiophene, identified by the Chemical Abstracts Service Number (CAS No.) 58861-48-6, is a significant compound in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic molecule has garnered considerable attention due to its versatile structural framework and potential applications in drug development, organic electronics, and advanced material synthesis. The presence of a fluorine substituent at the para position of the phenyl ring enhances its electronic properties, making it a valuable building block for designing novel chemical entities with tailored functionalities.
The thiophene core of this compound contributes to its unique reactivity and stability, which are highly desirable in medicinal chemistry. Thiophenes are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a fluorine atom at the 4-position of the phenyl ring further modulates these properties, potentially improving metabolic stability and binding affinity to biological targets. This dual functionality makes 2-(4-Fluorophenyl)thiophene a promising candidate for further exploration in drug discovery initiatives.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the pharmacokinetic and pharmacodynamic profiles of 2-(4-Fluorophenyl)thiophene with greater accuracy. Studies have demonstrated that the fluorine atom can enhance the lipophilicity of the molecule, facilitating better cell membrane penetration and improving oral bioavailability. Additionally, the electron-withdrawing nature of fluorine can fine-tune the electronic distribution within the molecule, influencing its interactions with enzymes and receptors. These insights have guided the design of derivatives with enhanced therapeutic efficacy.
In the realm of organic electronics, 2-(4-Fluorophenyl)thiophene has been investigated for its potential use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic cells. The conjugated system of thiophene, combined with the electron-donating effect of the phenyl ring, makes it an excellent candidate for charge transport applications. The fluorine substituent further improves charge stability and device performance by reducing degradation pathways. Recent patents and scientific literature highlight its incorporation into high-performance polymer semiconductors, demonstrating its versatility beyond pharmaceutical applications.
The synthesis of 2-(4-Fluorophenyl)thiophene has been optimized through multiple methodologies, including cross-coupling reactions such as Suzuki-Miyaura coupling and palladium-catalyzed transformations. These synthetic routes allow for high yields and purity, ensuring that researchers can explore its applications without significant hurdles. The compound’s stability under various reaction conditions makes it a reliable intermediate in multi-step syntheses aimed at creating complex molecular architectures. Its compatibility with standard laboratory equipment and reagents further underscores its practicality in industrial-scale production.
Current research is expanding into exploring 2-(4-Fluorophenyl)thiophene as a scaffold for developing novel antimicrobial agents. The structural features of thiophene derivatives have shown promise in combating resistant bacterial strains by targeting essential metabolic pathways. The fluorine atom’s ability to modulate bioisosteric interactions has been particularly intriguing, as it can lead to compounds with improved binding affinity without compromising solubility or toxicity profiles. Preliminary in vitro studies have indicated that certain derivatives exhibit potent activity against Gram-negative bacteria, suggesting potential therapeutic benefits.
The integration of machine learning algorithms into drug discovery pipelines has accelerated the identification of promising candidates like 2-(4-Fluorophenyl)thiophene. By analyzing vast datasets of molecular structures and biological activities, computational models can predict optimal modifications to enhance efficacy while minimizing side effects. This approach has been instrumental in identifying novel analogs with enhanced pharmacological properties. For instance, recent studies have highlighted derivatives with improved selectivity for specific enzyme targets, reducing off-target effects and improving overall therapeutic outcomes.
The environmental impact of using 2-(4-Fluorophenyl)thiophene in synthetic processes has also been a focus of recent research. Efforts to develop greener synthetic methodologies have led to innovations in catalytic systems that minimize waste generation and energy consumption. For example, water-based reactions and biocatalytic approaches have been explored to reduce reliance on hazardous solvents traditionally used in organic synthesis. These advancements align with global sustainability goals while maintaining high standards of chemical purity and yield.
Future directions for research on 2-(4-Fluorophenyl)thiophene include exploring its role in photodynamic therapy (PDT) and photocatalysis. The compound’s ability to absorb light at specific wavelengths makes it suitable for energy transfer applications, where it can act as a photosensitizer or catalyst mediator. Preliminary experiments have shown that when excited by UV light, it can generate reactive oxygen species that selectively target cancer cells without harming healthy tissue. This opens up new avenues for developing non-invasive treatments with minimal systemic toxicity.
The commercial viability of 2-(4-Fluorophenyl)thiophene is supported by its scalability in production and compatibility with existing industrial processes. Manufacturers specializing in fine chemicals have established robust supply chains to meet growing demand from both academic institutions and pharmaceutical companies. Its versatility as an intermediate has positioned it as a key component in multiple high-value applications across different industries, reinforcing its economic importance alongside its scientific contributions.
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